molecular formula C11H17NO4 B13019588 tert-Butyl 7-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate

tert-Butyl 7-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate

Cat. No.: B13019588
M. Wt: 227.26 g/mol
InChI Key: XAKFNBMGEKXKFZ-UHFFFAOYSA-N
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Description

tert-Butyl 7-oxo-2-oxa-5-azabicyclo[222]octane-5-carboxylate is a bicyclic compound that contains nitrogen and oxygen heteroatoms

Preparation Methods

The synthesis of tert-Butyl 7-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a precursor compound in the presence of a base and a suitable solvent. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the desired product .

Chemical Reactions Analysis

tert-Butyl 7-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms in the bicyclic ring system.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

tert-Butyl 7-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 7-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

tert-Butyl 7-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate can be compared with other similar compounds, such as:

    tert-Butyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate: This compound has a similar bicyclic structure but lacks the oxygen atom in the ring system.

    tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate: This compound has a different ring size and arrangement of heteroatoms.

The uniqueness of this compound lies in its specific arrangement of nitrogen and oxygen atoms within the bicyclic ring system, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C11H17NO4

Molecular Weight

227.26 g/mol

IUPAC Name

tert-butyl 7-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate

InChI

InChI=1S/C11H17NO4/c1-11(2,3)16-10(14)12-5-9-8(13)4-7(12)6-15-9/h7,9H,4-6H2,1-3H3

InChI Key

XAKFNBMGEKXKFZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C(=O)CC1CO2

Origin of Product

United States

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